molecular formula C23H22N4O B10929930 N-(3,4-dimethylphenyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(3,4-dimethylphenyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10929930
M. Wt: 370.4 g/mol
InChI Key: BGUBUIDJGADSID-UHFFFAOYSA-N
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Description

N~4~-(3,4-Dimethylphenyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,4-Dimethylphenyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of reagents such as hydrazine derivatives, aldehydes, and nitriles, followed by cyclization and functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~4~-(3,4-Dimethylphenyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N~4~-(3,4-Dimethylphenyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory conditions.

    Biological Research: The compound is used in biological assays to study its effects on cellular pathways and molecular targets.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N4-(3,4-Dimethylphenyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N~4~-(3,4-Dimethylphenyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: shares structural similarities with other pyrazolopyridine derivatives.

    N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Another compound with a similar core structure but different functional groups.

Uniqueness

The uniqueness of N4-(3,4-Dimethylphenyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C23H22N4O

Molecular Weight

370.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-1-ethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H22N4O/c1-4-27-22-20(14-24-27)19(13-21(26-22)17-8-6-5-7-9-17)23(28)25-18-11-10-15(2)16(3)12-18/h5-14H,4H2,1-3H3,(H,25,28)

InChI Key

BGUBUIDJGADSID-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)C)C

Origin of Product

United States

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